4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a phenylpyridazinone moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylpyridazinone Core: The phenylpyridazinone core can be synthesized through a cyclization reaction involving a hydrazine derivative and a diketone.
Introduction of the Propyl Chain: The propyl chain can be introduced via an alkylation reaction using an appropriate alkyl halide.
Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide
- 4-bromo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide
- 4-iodo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide
Uniqueness
The presence of the fluorine atom in 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide imparts unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its chloro, bromo, and iodo analogs. These differences can influence the compound’s reactivity, biological activity, and overall performance in various applications.
Properties
IUPAC Name |
4-fluoro-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c20-16-7-9-17(10-8-16)27(25,26)21-13-4-14-23-19(24)12-11-18(22-23)15-5-2-1-3-6-15/h1-3,5-12,21H,4,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEGAPQNXVILNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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